1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine
CAS No.: 2640973-50-6
Cat. No.: VC11831249
Molecular Formula: C19H20FN5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640973-50-6 |
|---|---|
| Molecular Formula | C19H20FN5 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C19H20FN5/c20-15-3-5-16(6-4-15)23-9-11-24(12-10-23)19-18-13-17(14-1-2-14)22-25(18)8-7-21-19/h3-8,13-14H,1-2,9-12H2 |
| Standard InChI Key | MGJQCSBXMJJZHL-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F |
| Canonical SMILES | C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the pyrazolo[1,5-a]pyrazine core: This could be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and pyrazine derivatives.
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Introduction of the cyclopropyl group: This step may involve alkylation or selective substitution using cyclopropyl reagents.
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Coupling with 4-(4-fluorophenyl)piperazine: This is typically achieved via nucleophilic substitution or amide bond formation, depending on the functional groups present on intermediates.
Biological Activity
Compounds with similar scaffolds have shown activity in diverse biological contexts:
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Anticancer Potential: Pyrazolo[1,5-a]pyrazine derivatives have demonstrated kinase inhibition properties, particularly targeting pathways like VEGFR-2 and c-Met, which are critical in cancer progression .
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Antiviral Applications: Related pyrazolo derivatives have been explored for their ability to inhibit viral polymerases or disrupt protein-protein interactions in viral replication complexes .
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CNS Activity: Piperazine derivatives are often investigated for receptor modulation in neurological disorders.
Research Findings on Related Compounds
Potential Applications
Given its structural features and comparison with related compounds:
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Cancer Therapy: The compound may serve as a scaffold for developing kinase inhibitors targeting angiogenesis or tumor growth pathways.
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Antiviral Drugs: It could be optimized for disrupting viral replication machinery.
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CNS Agents: Its piperazine moiety makes it a candidate for receptor-targeted therapies in neurological disorders.
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